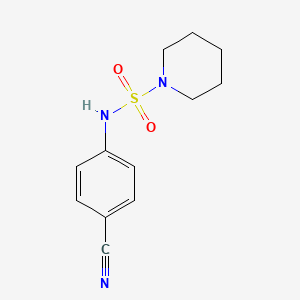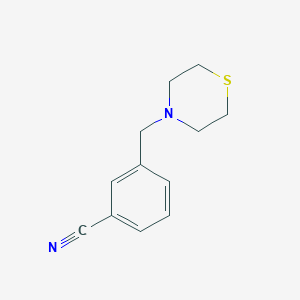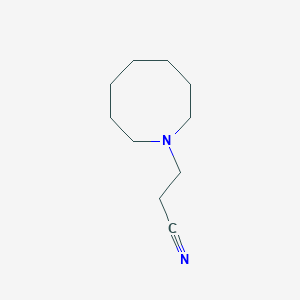
3-(Azocan-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azocan-1-yl)propanenitrile is a chemical compound with the molecular formula C10H18N2. It belongs to the class of aliphatic heterocycles and is categorized under nitriles and tertiary amines . The compound is characterized by a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to an azocane ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-yl)propanenitrile can be achieved through several methods:
-
From Halogenoalkanes: : One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile .
- Example: CH3CH2CH2Br + CN− ⟶ CH3CH2CH2CN + Br−
-
From Amides: : Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, leaving a nitrile group .
- Example: Ethanamide ⟶ Ethanenitrile
-
From Aldehydes and Ketones: : Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles .
- Example: Ethanal + HCN ⟶ 2-Hydroxypropanenitrile
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azocan-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH−) and amines can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Wissenschaftliche Forschungsanwendungen
3-(Azocan-1-yl)propanenitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Azocan-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
- 3,4-Dimethoxybenzoic acid
Uniqueness
3-(Azocan-1-yl)propanenitrile is unique due to its specific structure, which combines a nitrile group with an azocane ring. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
IUPAC Name |
3-(azocan-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-7-6-10-12-8-4-2-1-3-5-9-12/h1-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMHTFNFPDXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7482656.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]cyclohexan-1-ol](/img/structure/B7482663.png)
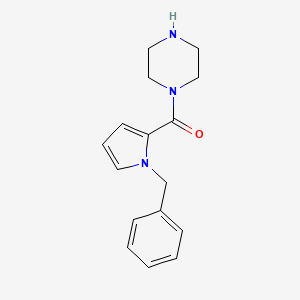
![5-[(2-Bromophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7482693.png)
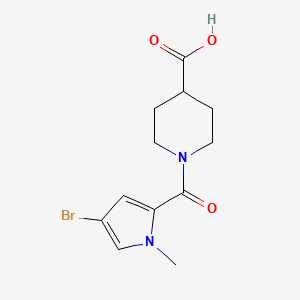
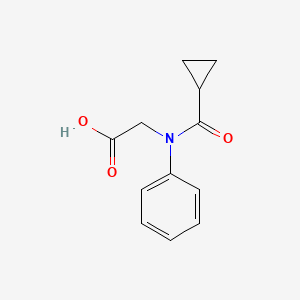
![2-[2-[(1,3,5-Trimethylpyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7482713.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B7482715.png)
![(2S)-2-[(1-methylpyrazole-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7482729.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde](/img/structure/B7482731.png)
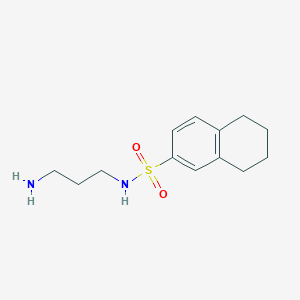
![(2S,3R)-3-hydroxy-2-[(5-methylthiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B7482761.png)
